An In-depth Technical Guide to N-Formyl-L-leucine-d3
An In-depth Technical Guide to N-Formyl-L-leucine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-L-leucine-d3 is a deuterated analog of N-Formyl-L-leucine, a derivative of the essential amino acid L-leucine. The incorporation of three deuterium (B1214612) atoms provides a stable, non-radioactive isotopic label, rendering it a valuable tool in analytical and research settings. This guide provides a comprehensive overview of N-Formyl-L-leucine-d3, including its physicochemical properties, synthesis, and applications, with a focus on its use as an internal standard in mass spectrometry and as a potential tracer in metabolic studies. Detailed methodologies for relevant experimental procedures are provided, alongside a discussion of its potential role in the context of N-formylated peptide signaling pathways.
Core Properties and Data
N-Formyl-L-leucine-d3 is primarily utilized in research applications that benefit from its increased mass due to isotopic labeling. Below is a summary of its key quantitative data, presented alongside its non-labeled counterpart for comparative purposes.
| Property | N-Formyl-L-leucine-d3 | N-Formyl-L-leucine |
| Molecular Formula | C₇H₁₀D₃NO₃ | C₇H₁₃NO₃[1] |
| Molecular Weight | 162.20 g/mol | 159.19 g/mol [1] |
| CAS Number | 1356930-28-3[2] | 6113-61-7[1] |
| Appearance | White to Off-White Solid (presumed) | White to Off-White Solid[3] |
| Solubility | No data available | DMSO: 100 mg/mL (628.22 mM)[3] |
| Storage Conditions | Store at -20°C for long-term stability.[4] | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month.[3] |
Synthesis and Purification: Experimental Protocols
Synthesis of N-Formyl-L-leucine-d3
The synthesis is a two-step process involving the preparation of L-leucine-d3 followed by its formylation.
Step 1: Synthesis of L-leucine-d3
The synthesis of L-leucine selectively labeled with deuterium can be achieved through various methods, including enzymatic synthesis or chemical synthesis using deuterated precursors. One common approach involves the use of a deuterated starting material in a stereocontrolled reaction.
Step 2: N-Formylation of L-leucine-d3
This procedure is adapted from a general method for the N-formylation of peptides on a solid phase, which can be modified for a solution-phase reaction with the free amino acid.
Materials:
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L-leucine-d3
-
Formic acid (≥95%)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
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Anhydrous dichloromethane (B109758) (DCM)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve formic acid (1.2 equivalents) and DCC (1.1 equivalents) in anhydrous DCM.
-
Stir the mixture at 0°C for 30 minutes to pre-activate the formic acid.
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In a separate flask, dissolve L-leucine-d3 (1.0 equivalent) in anhydrous DCM.
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Slowly add the L-leucine-d3 solution to the activated formic acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude N-Formyl-L-leucine-d3 can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it at 4°C to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Caption: Workflow for the synthesis and purification of N-Formyl-L-leucine-d3.
Applications and Experimental Protocols
Use as an Internal Standard in LC-MS/MS
N-Formyl-L-leucine-d3 is an ideal internal standard for the quantification of endogenous N-Formyl-L-leucine in biological matrices due to its similar physicochemical properties and distinct mass.
Protocol for Quantification in Human Plasma:
Materials:
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Human plasma sample
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N-Formyl-L-leucine-d3 (internal standard) stock solution (e.g., 1 mg/mL in methanol)
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Acetonitrile (ACN) containing 0.1% formic acid (protein precipitation solvent)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
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To 100 µL of human plasma, add 10 µL of a working solution of N-Formyl-L-leucine-d3 (e.g., 1 µg/mL).
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Add 400 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of Mobile Phase A.
-
-
LC-MS/MS Analysis:
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Inject the sample onto the LC-MS/MS system.
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Separate the analyte and internal standard using a suitable gradient elution.
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Detect and quantify using multiple reaction monitoring (MRM) mode. The MRM transitions would be specific for the parent and fragment ions of both N-Formyl-L-leucine and N-Formyl-L-leucine-d3.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of N-Formyl-L-leucine in the sample using a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.
-
Caption: Workflow for the quantification of N-Formyl-L-leucine using N-Formyl-L-leucine-d3 as an internal standard.
Potential Use in Metabolic Tracing
Stable isotope tracing is a powerful technique to study the metabolic fate of molecules in vivo or in vitro.[5][6] While no studies have been published specifically using N-Formyl-L-leucine-d3, it could be employed to investigate the metabolism of N-formylated amino acids.
Hypothetical Experimental Design for a Cell Culture Tracing Study:
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Culture cells of interest (e.g., immune cells like neutrophils) in a standard medium.
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Replace the medium with one containing a known concentration of N-Formyl-L-leucine-d3.
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Incubate the cells for various time points.
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At each time point, harvest the cells and the culture medium separately.
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Extract metabolites from both the cell pellets and the medium.
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Analyze the extracts by high-resolution mass spectrometry to identify and quantify N-Formyl-L-leucine-d3 and any potential deuterated metabolites.
This approach could provide insights into the uptake, breakdown, and potential modification of N-Formyl-L-leucine by cells.
Relevance to Signaling Pathways
N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes and play a crucial role in the innate immune response to bacterial infections and tissue damage.[7][8] These peptides are recognized by a class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs).
The binding of N-formylated peptides to FPRs, particularly FPR1, on neutrophils triggers a cascade of intracellular signaling events.[9] This leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9]
While N-Formyl-L-leucine itself is not a classical fMLP-like potent agonist, its structural similarity suggests it could potentially interact with FPRs, although likely with much lower affinity. The use of N-Formyl-L-leucine-d3 in competitive binding assays or cellular signaling studies could help to elucidate any such interactions and their downstream consequences.
Caption: Simplified signaling pathway of N-formylated peptides via the FPR1 receptor.
Conclusion
N-Formyl-L-leucine-d3 is a specialized chemical tool with significant potential in analytical chemistry and biomedical research. Its primary and most well-defined application is as an internal standard for the accurate quantification of its non-labeled counterpart by mass spectrometry. While its use as a metabolic tracer and a probe for signaling pathways is less established, the methodologies and concepts outlined in this guide provide a framework for its application in these areas. As the fields of metabolomics and proteomics continue to advance, the demand for high-purity, well-characterized stable isotope-labeled compounds like N-Formyl-L-leucine-d3 is expected to grow.
References
- 1. N-Formyl-L-leucine - CAS - 6113-61-7 | Axios Research [axios-research.com]
- 2. clinivex.com [clinivex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
